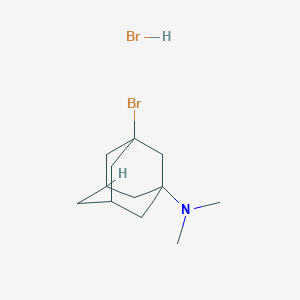
3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide is C12H21Br2N. The InChI code is not directly available for this compound, but similar compounds have InChI codes that provide a representation of their molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, such as melting point, boiling point, and density, are not available in the search results . The molecular weight of the compound is 339.11 g/mol.Applications De Recherche Scientifique
Synthesis and Optimization
- Synthesis of Memantine Hydrochloride : This compound, closely related to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is synthesized from 1-bromo-3,5-dimethyladamantane with thiourea. Memantine hydrochloride is a therapeutic drug approved for managing Alzheimer's disease. The synthesis process involves optimizing reaction parameters to achieve high yield and purity (Vu et al., 2023).
Environmental Applications
- CO2 Capture : A reaction involving 3-bromopropylamine hydrobromide, similar to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is used to produce a new ionic liquid. This liquid efficiently captures CO2, functioning comparably to commercial amine sequestering reagents (Bates et al., 2002).
Chemical Synthesis and Analysis
- Formation of Four-Membered Cyclic Amine : In a study, a thermal rearrangement reaction produced 3-bromo-1-benzylaminobutane hydrobromide, leading to the formation of azetidine, a four-membered cyclic amine. This research provides insights into the synthesis and analysis of similar compounds (Kobayashi et al., 2003).
Pharmaceutical Research
- Memantine Derivatives in Alzheimer’s Disease : Memantine, structurally similar to 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, is used in treating Alzheimer's disease. Research focuses on memantine derivatives as multitarget agents, exploring their potential in addressing the complex pathology of Alzheimer’s disease (Marotta et al., 2020).
Reaction Analysis
- Aromatic Nucleophilic Substitution with Rearrangement : A study involving 3-bromo-2-nitrobenzo[b]thiophene and amines, related to the structure of 3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide, revealed novel insights into aromatic nucleophilic substitution and rearrangement processes (Guerrera et al., 1995).
Propriétés
IUPAC Name |
3-bromo-N,N-dimethyladamantan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrN.BrH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXFSYWKMUHPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C12CC3CC(C1)CC(C3)(C2)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethyladamantan-1-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



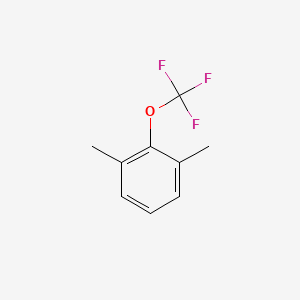
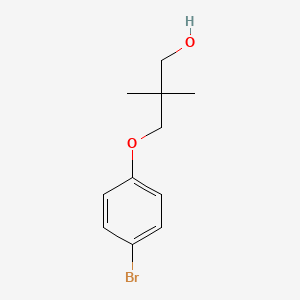
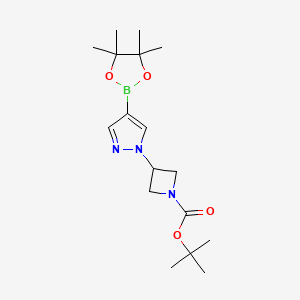
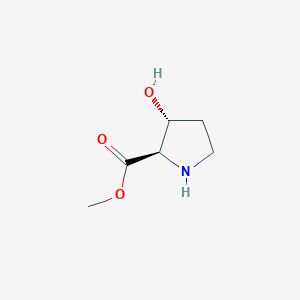
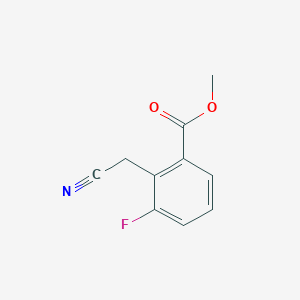
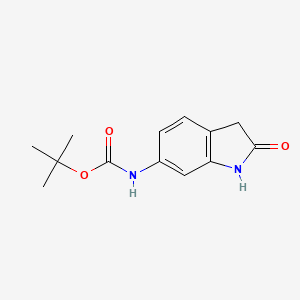
![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)
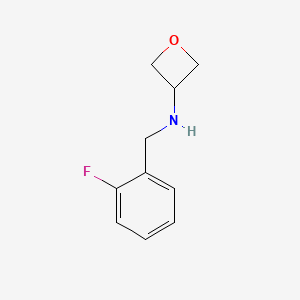
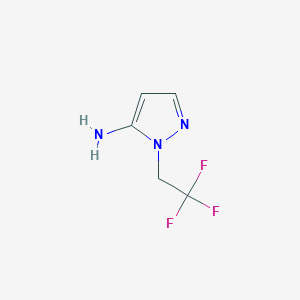
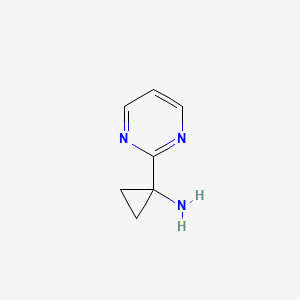
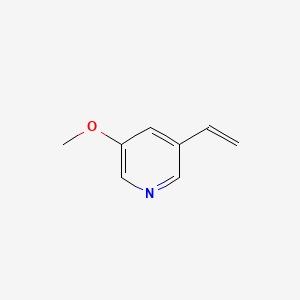
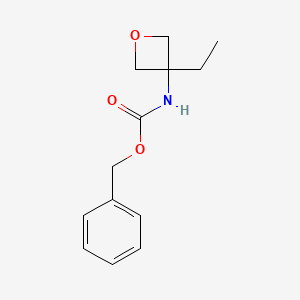
amine](/img/structure/B1396702.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B1396703.png)